

A Comprehensive Technical Guide to Boc-L-methioninol (CAS: 51372-93-1)

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Compound of Interest

Compound Name: *Boc-L-methioninol*

Cat. No.: *B1278759*

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Introduction

Boc-L-methioninol, with the CAS number 51372-93-1, is a valuable chiral building block extensively utilized in organic synthesis and pharmaceutical research. As a derivative of the essential amino acid L-methionine, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique combination of features makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptide mimetics, modified peptides, and various bioactive compounds. Its stability, chirality, and dual functionality (a protected amine and a primary alcohol) allow for selective chemical transformations, making it a key component in the development of novel therapeutics and other specialized chemical entities.^{[1][2]}

Physicochemical Properties

The fundamental physicochemical properties of **Boc-L-methioninol** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	51372-93-1	[3]
Molecular Formula	C ₁₀ H ₂₁ NO ₃ S	[4]
Molecular Weight	235.35 g/mol	[4]
Appearance	White to off-white solid or semi-solid	[4]
Purity	≥97%	[4]
Optical Rotation	[α] ²⁰ /D = -11 ± 2° (c=1.1 in Chloroform)	[3]
Storage Temperature	2-8°C, Keep in dark place, inert atmosphere	[4]
InChI Key	IPIBDQMAIDPJBU-QMMMGPBSA-N	[4]

Synthesis of Boc-L-methioninol

The synthesis of **Boc-L-methioninol** is typically achieved through a two-step process starting from the readily available amino acid, L-methionine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol 1: Synthesis of Boc-L-methionine

This protocol outlines the synthesis of the intermediate, Boc-L-methionine, from L-methionine.

Materials:

- L-methionine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)

- Acetonitrile
- Water
- Dichloromethane
- 1 N Hydrochloric acid (HCl)
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
- To this solution, add 2 g of sodium hydroxide (0.05 mol).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature (24-25°C) and continue stirring for 12 hours.
- Remove the acetonitrile by rotary evaporation.
- To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.
- Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.
- Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N hydrochloric acid.
- Extract the aqueous phase again with two 50 mL portions of dichloromethane.
- Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure to obtain Boc-L-methionine as a viscous product. The typical yield is around 95%.

Experimental Protocol 2: Reduction of Boc-L-methionine to Boc-L-methioninol

This protocol describes the reduction of the carboxylic acid group of Boc-L-methionine to a hydroxyl group to yield the final product, **Boc-L-methioninol**.

Materials:

- Boc-L-methionine
- Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) solution (1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-methionine in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) (typically 1.5 to 2 equivalents) dropwise to the cooled solution of Boc-L-methionine.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
- Remove the solvents under reduced pressure.
- Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Boc-L-methioninol**.
- If necessary, purify the product by column chromatography on silica gel.

Spectroscopic Data

While experimental spectra for **Boc-L-methioninol** are not widely available in public databases, the following table provides the characteristic spectral data for its immediate precursor, Boc-L-methionine, for reference.

Boc-L-methionine	
¹ H NMR (500 MHz, CDCl ₃)	δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H)
Mass Spectrometry (MS)	Molecular ion peak (M+1) at 250

Applications in Drug Development and Organic Synthesis

Boc-L-methioninol serves as a critical chiral precursor in the synthesis of various pharmaceutical agents and complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures through either the hydroxyl group or, after deprotection, the amino group.

Role as a Chiral Building Block

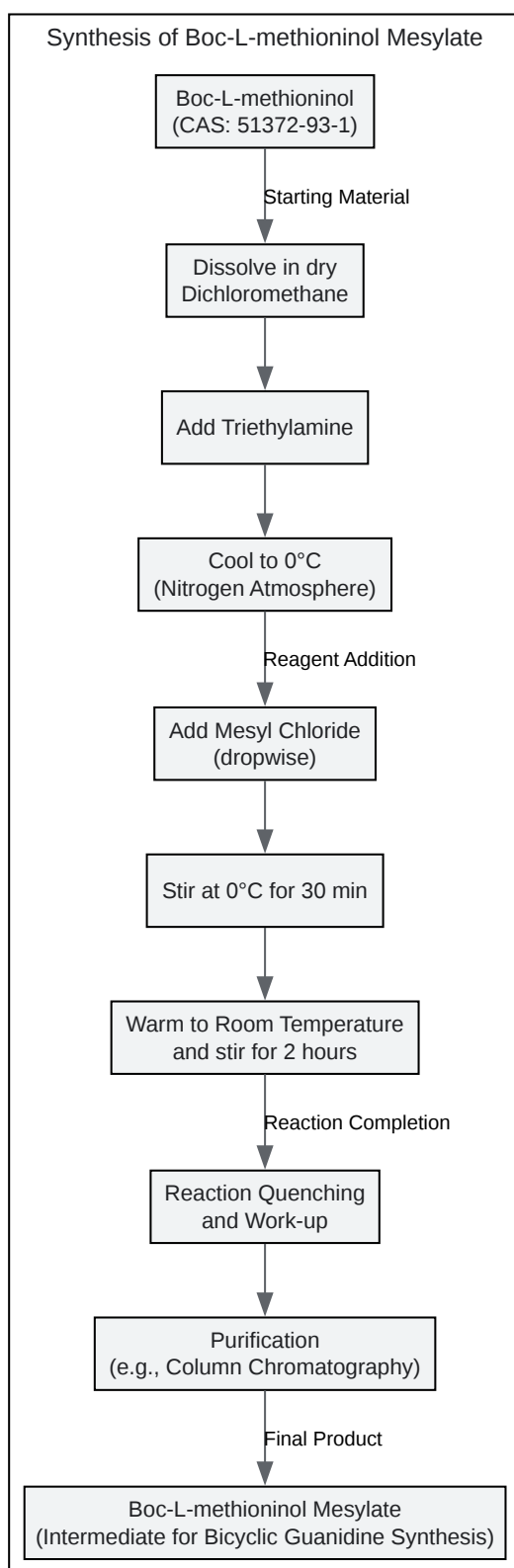
The defined stereochemistry of **Boc-L-methioninol** makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is particularly important in drug development, as the biological activity of a molecule is often dependent on its specific stereoisomer.

Use in the Synthesis of Bioactive Molecules

Boc-L-methioninol is a precursor in the synthesis of methionine analogues and nucleic acid-binding ligands.[3][5][6] For instance, it can be used to construct modified amino acids that are then incorporated into peptides or other macromolecules to study biological processes or to develop new therapeutic agents.

Experimental Workflow: Synthesis of a Bicyclic Guanidine Precursor

The following diagram illustrates a typical experimental workflow where **Boc-L-methioninol** is utilized as a starting material for the synthesis of a more complex intermediate, in this case, a mesylated derivative en route to a bicyclic guanidine.



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Synthetic workflow for the mesylation of **Boc-L-methioninol**.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for **Boc-L-methioninol** is not readily available in all public domains, information from suppliers and data for the structurally similar precursor, Boc-L-methionine, can provide guidance on safe handling procedures.

- GHS Pictogram: GHS06 (Toxic)
- GHS Signal Word: Danger
- GHS Hazard Statement: H301 (Toxic if swallowed)

General Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.

Conclusion

Boc-L-methioninol is a highly useful and versatile chiral building block with significant applications in pharmaceutical and chemical research. Its straightforward synthesis from L-methionine and its unique structural features enable the construction of complex and stereochemically defined molecules. This technical guide provides a foundational overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-tert-Butyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate | 51372-93-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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